molecular formula C13H16N2O2S2 B2766408 1-Ethyl-3-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)urea CAS No. 2034573-96-9

1-Ethyl-3-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)urea

Cat. No.: B2766408
CAS No.: 2034573-96-9
M. Wt: 296.4
InChI Key: UJUPZBAABHCFGM-UHFFFAOYSA-N
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Description

Thiophene-based analogs, like the one you’re interested in, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives are typically synthesized through various methods such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between different compounds .


Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . The derivatives of thiophene show a variety of properties and applications .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, a [2 + 2+1] cyclization of certain compounds in the presence of potassium t-butoxide under microwave irradiation has been used to provide trisubstituted thiophene derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary greatly depending on the specific compound. Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors .

Scientific Research Applications

Synthesis and Biochemical Evaluation

A study on the synthesis and assessment of antiacetylcholinesterase activity of urea derivatives provides insights into optimizing spacer length for enhancing inhibitory activities against acetylcholinesterase. This research emphasizes the significance of structural flexibility and substitution patterns for achieving high biochemical potency, indicating potential applications in medicinal chemistry for neurological disorders treatment (Vidaluc et al., 1995).

Chemical Synthesis Techniques

In another study, the synthesis of ureas from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate is highlighted. This research showcases a single-pot, racemization-free synthesis method, contributing to the field of organic synthesis by offering a milder, cost-effective, and environmentally friendly approach for converting carboxylic acids to ureas (Thalluri et al., 2014).

Material Science and Polymer Research

A study on urea-doped ZnO films as the electron transport layer in inverted polymer solar cells reveals how incorporating urea can passivate defects in ZnO, enhancing the power conversion efficiency of solar cells. This finding opens avenues for using urea derivatives in material science to improve renewable energy technologies' efficiency and sustainability (Wang et al., 2018).

Supramolecular Chemistry

Research on N,N′-Dialkylureas forming intermolecular hydrogen bonds presents a foundation for developing soluble supramolecular polymers. This study demonstrates the potential of urea compounds in creating novel polymeric materials with enhanced mechanical properties and applications in drug delivery systems, coatings, and more (Boileau et al., 2000).

Future Directions

Thiophene and its derivatives have shown extensive significance in the pharmaceutical field because of their varied biological and clinical applications . There is an urgent need to design effective, potent, and novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties . This suggests that future research may continue to explore the potential of thiophene derivatives in various applications.

Properties

IUPAC Name

1-ethyl-3-(2-hydroxy-2,2-dithiophen-2-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S2/c1-2-14-12(16)15-9-13(17,10-5-3-7-18-10)11-6-4-8-19-11/h3-8,17H,2,9H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUPZBAABHCFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC(C1=CC=CS1)(C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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